molecular formula C19H40N2O B122653 N-Nitroso-N-methyloctadecylamine CAS No. 69112-94-3

N-Nitroso-N-methyloctadecylamine

Cat. No. B122653
CAS RN: 69112-94-3
M. Wt: 312.5 g/mol
InChI Key: BOZIJWXTDWOIBU-UHFFFAOYSA-N
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Description

N-Nitroso-N-methyloctadecylamine is a chemical compound with the molecular formula C19H40N2O . It is also known by other names such as 1-Octadecanamine, N-methyl-N-nitroso-, N-METHYL-N-NITROSO OCTADECYLAMINE, and METHYL (NITROSO)OCTADECYLAMINE .


Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . The conditions of gas chromatography and mass spectrometry were optimized .


Molecular Structure Analysis

The molecular structure of N-Nitroso-N-methyloctadecylamine is represented by the formula CH3(CH2)17NHCH3 .


Chemical Reactions Analysis

In organic chemistry, nitrosamines are organic compounds with a nitroso group (-N=O) bonded to an amine. Most nitrosamines are carcinogenic . The nitrosonium ion can also be attacked by an enolate nucleophile, similar to other reactions .


Physical And Chemical Properties Analysis

N-Nitroso-N-methyloctadecylamine has a density of 0.9±0.1 g/cm3, a boiling point of 424.4±14.0 °C at 760 mmHg, and a flash point of 210.5±20.1 °C . It has a molar refractivity of 97.6±0.5 cm3, and a molar volume of 349.5±7.0 cm3 .

Scientific Research Applications

Water and Wastewater Treatment

N-nitrosodimethylamine (NDMA) and related compounds have been extensively studied for their role in water and wastewater treatment. NDMA, a potent carcinogen, can form during chloramination of water and wastewater treatment plant effluents. A procedure for quantifying NDMA precursors in these settings has been developed, providing a robust and reproducible measurement method over a wide range of conditions, crucial for ensuring safe water quality (Mitch, Gerecke, & Sedlak, 2003).

Environmental Impact Studies

Research has been conducted on the winter-time concentrations of particulate nitrosamines and nitramines, including NDMA, in the atmosphere in urban areas. This study helps in understanding the environmental impact and health risks associated with these compounds (Choi et al., 2020).

Carcinogenesis Research

NDMA and similar compounds are used as models for studying carcinogenesis, particularly in the urinary bladder. For instance, N-Nitroso-N-methyl-n-dodecylamine (NMDA) has been shown to be a powerful carcinogen in rodents, offering insights into the mechanisms of bladder cancer (Reznik-Schüller, 2004).

Water Purification Techniques

Alternative technologies for treating NDMA in water have been explored, such as the use of a fluidized bed reactor with specific bacteria to reduce NDMA concentrations in groundwater to safe levels (Webster, Condee, & Hatzinger, 2013).

Toxicological Research

Studies on the formation of DNA adducts due to exposure to NDMA are crucial in understanding its carcinogenic mechanism. A competitive enzyme-linked immunosorbent assay has been developed to detect 7-methylguanosine adduct in DNA exposed to NDMA, which is important for epidemiological assessments (Niot-Mansart, Muhamedi, & Arnould, 2005).

Gene Expression Studies

The impact of nitrosamines on gene expression in colon cancer cells has been investigated. Modifications in cell cycle regulation and apoptosis pathways, oxidative stress, and inflammation pathways have been observed, providing insights into how exposure to nitrosamines may influence the development of colon cancer (Hebels et al., 2009).

Environmental Degradation

Studies on the photolysis of alkyl nitrosamines like NDMA in surface water have helped in understanding their environmental degradation pathways. This research is critical for evaluating the natural attenuation and persistence of these compounds in the environment (Plumlee & Reinhard, 2007).

Safety And Hazards

N-Nitroso-N-methyloctadecylamine may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated .

Future Directions

Research on Nitrosamines in cosmetics has recently caused great concern and the attention of regulatory agencies . These carcinogens are widely detectable in relatively low levels in food, water, cosmetics, and drugs . Therefore, it is of great research significance and application value to know the sources, influence factors, formation mechanisms, and detection methods of nitrosamines in cosmetics to effectively inhibit the formation of nitrosamines .

properties

IUPAC Name

N-methyl-N-octadecylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZIJWXTDWOIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219172
Record name Methyloctadecylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso-N-methyloctadecylamine

CAS RN

69112-94-3
Record name Methyloctadecylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069112943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyloctadecylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSO-N-METHYLOCTADECYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1GK12WE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JB Morrison, SS Hecht, JA Wenninger - Food and Chemical Toxicology, 1983 - Elsevier
… chloride were analysed for N-nitroso-N-methyloctadecylamine by gas chromatography with … Energy Analyzer response for N-nitroso-N-methyloctadecylamine following irradiation by' …
Number of citations: 10 www.sciencedirect.com
E Kamp, G Eisenbrand - Food and chemical toxicology, 1991 - Elsevier
A method for the determination of long-chain N-nitroso-N-methylalkylamines in a range of commercial cosmetic and cleaning emulsions is described. The clean-up consists of solid-…
Number of citations: 10 www.sciencedirect.com
G Eisenbrand, A Fuchs, W Koehl - European Journal of Cancer …, 1996 - journals.lww.com
Cosmetic products were found to be contaminated by different N-nitroso compounds (NNOCs). N-nitrosodiethanolamine (NDELA) has been found most frequently, but N-nitrosobis (2-…
Number of citations: 13 journals.lww.com
KA Walters, AC Watkinson… - International journal of …, 1998 - Wiley Online Library
Increasing requirements for cruelty‐free risk assessment in the cosmetic industry have led to the development of several alternative experimental evaluation strategies. Quantification of …
Number of citations: 15 onlinelibrary.wiley.com
C Janzowski, R Landsiedel, P Gölzer… - Chemico-biological …, 1994 - Elsevier
Certain environmentally relevant nitrosamines specifically induce malignant tumors in the urinary bladder in several animal species. For this organotropic effect, formation of ω-…
Number of citations: 8 www.sciencedirect.com
K Ikeda, KG Migliorese, H Curtis - J. Soc. Cosmet. Chem, 1990 - Citeseer
A review of the technology available for the analysis of trace levels of secondary N-nitroso compounds in cosmetics and cosmetic raw materials is presented. Included are discussions …
Number of citations: 58 citeseerx.ist.psu.edu

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